![molecular formula C25H24N4O4S B3934219 N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3934219.png)
N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide
Overview
Description
N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide, also known as NBAT, is a chemical compound used in scientific research. NBAT has gained attention in recent years due to its potential for use in cancer treatment.
Mechanism of Action
N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide works by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Specifically, N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide inhibits the activity of tyrosine kinase, which is involved in the growth and division of cancer cells. Additionally, N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide has been shown to induce apoptosis in cancer cells by activating certain cellular pathways.
Biochemical and Physiological Effects:
N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide has been shown to have anti-inflammatory effects, making it potentially useful for treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide is relatively expensive compared to other compounds used in cancer research.
Future Directions
There are several potential future directions for N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide research. One area of interest is the development of more efficient synthesis methods to reduce the cost of N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide and its potential use in combination with other cancer treatments. Finally, studies are needed to investigate the potential use of N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide in treating other diseases, such as inflammatory diseases.
In conclusion, N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide is a promising compound with potential use in cancer treatment and other disease areas. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide has been extensively studied for its potential use in cancer treatment. Studies have shown that N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide has anti-proliferative effects on cancer cells, including breast cancer, lung cancer, and liver cancer. N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide has been shown to inhibit the growth of cancer cells by suppressing the activity of certain enzymes.
properties
IUPAC Name |
N-[[4-[(4-tert-butylbenzoyl)amino]phenyl]carbamothioyl]-2-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-25(2,3)17-10-8-16(9-11-17)22(30)26-18-12-14-19(15-13-18)27-24(34)28-23(31)20-6-4-5-7-21(20)29(32)33/h4-15H,1-3H3,(H,26,30)(H2,27,28,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPCOWYWZDLDSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.